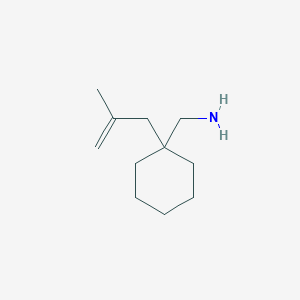
Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- is an organic compound with the molecular formula C11H21N It is a derivative of cyclohexane, where the methanamine group is substituted with a 1-(2-methyl-2-propenyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- typically involves the reaction of cyclohexanemethanamine with 2-methyl-2-propenyl halides under basic conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction is monitored using techniques such as gas chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction can lead to the formation of new chemical bonds and the generation of different products. The pathways involved depend on the specific reaction conditions and the nature of the substrates.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanemethanamine: Lacks the 1-(2-methyl-2-propenyl) group, making it less reactive in certain chemical reactions.
Cyclohexylamine: Similar structure but without the methanamine group, leading to different chemical properties.
2-Methyl-2-propenylamine: Contains the 2-methyl-2-propenyl group but lacks the cyclohexane ring, resulting in different reactivity.
Uniqueness
Cyclohexanemethanamine, 1-(2-methyl-2-propenyl)- is unique due to the presence of both the cyclohexane ring and the 1-(2-methyl-2-propenyl) group. This combination imparts distinct chemical properties, making it valuable in various synthetic applications and research studies.
Propiedades
Número CAS |
134786-08-6 |
|---|---|
Fórmula molecular |
C11H21N |
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
[1-(2-methylprop-2-enyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C11H21N/c1-10(2)8-11(9-12)6-4-3-5-7-11/h1,3-9,12H2,2H3 |
Clave InChI |
QGZIRIUTJNMJML-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC1(CCCCC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


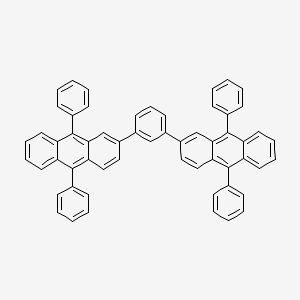
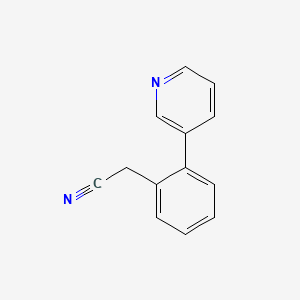
![(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14120764.png)
![8-(4-chlorophenyl)-7-methyl-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14120770.png)
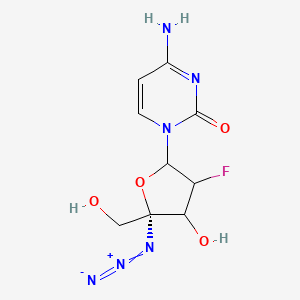
![[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B14120775.png)
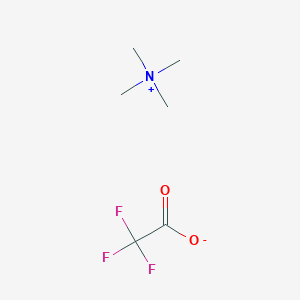
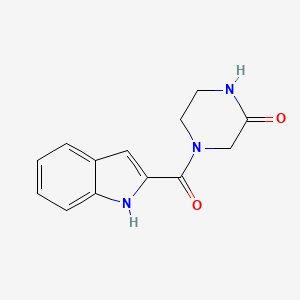
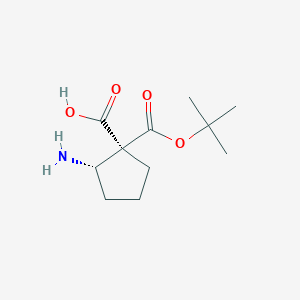
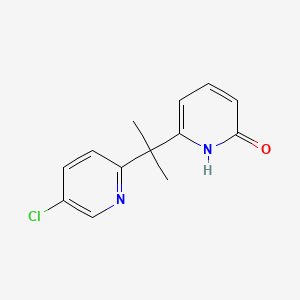
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14120809.png)
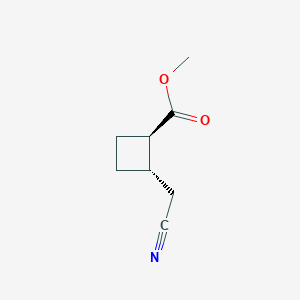
![N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14120830.png)
![6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14120831.png)
